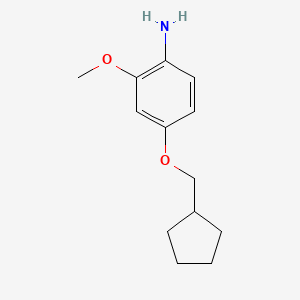
4-(Cyclopentylmethoxy)-2-methoxyaniline
Overview
Description
4-(Cyclopentylmethoxy)-2-methoxyaniline, also known as 4-CPM, is an aromatic amine compound used in scientific research and laboratory experiments. It is an organic compound with the molecular formula C10H15NO2. 4-CPM is a common starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the manufacture of dyes, explosives, and other industrial products.
Mechanism Of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-2-methoxyaniline is not well understood. It is believed that the compound is metabolized by the body into other compounds, which then interact with various biological systems. It is also believed that the compound can interact with certain enzymes and proteins, resulting in changes in their activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline are not well understood. In vitro studies have shown that the compound can interact with certain enzymes and proteins, resulting in changes in their activity. Additionally, the compound has been shown to have some anti-inflammatory and anti-bacterial properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(Cyclopentylmethoxy)-2-methoxyaniline in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic if ingested or inhaled, and it can cause skin and eye irritation. Additionally, the compound can be explosive in certain conditions, and it can react with other compounds to form potentially hazardous products.
Future Directions
There are several potential future directions for research involving 4-(Cyclopentylmethoxy)-2-methoxyaniline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research could be conducted into the mechanisms of action of the compound, as well as its potential toxicity and other safety concerns. Finally, research could be conducted into the potential uses of the compound in the manufacture of dyes, explosives, and other materials.
Scientific Research Applications
4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in the synthesis of dyes, explosives, and other materials.
properties
IUPAC Name |
4-(cyclopentylmethoxy)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-13-8-11(6-7-12(13)14)16-9-10-4-2-3-5-10/h6-8,10H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIWYQGSIHHNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethoxy)-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)
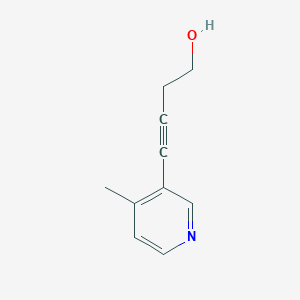
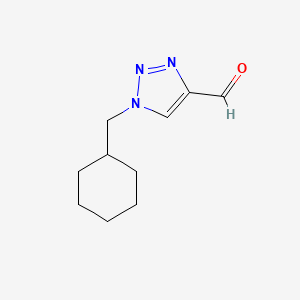
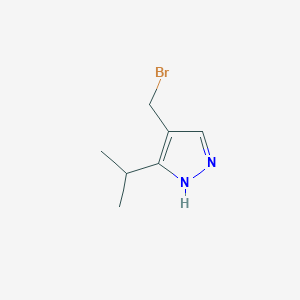
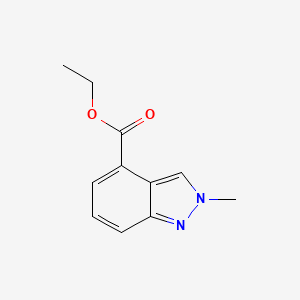
![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)
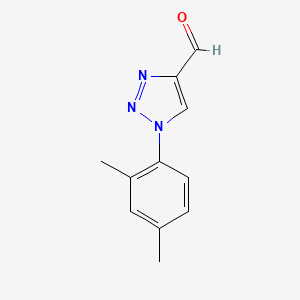

![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)
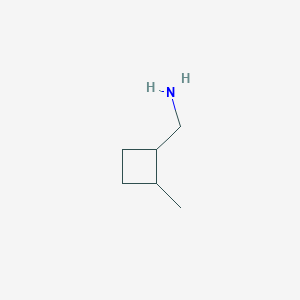
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1467605.png)
![1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467607.png)